but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bifonazole involves a Friedel-Crafts acylation reaction between biphenyl and benzoyl chloride to produce 4-phenylbenzophenone. This intermediate is then reduced using sodium borohydride to yield the corresponding alcohol. The alcohol is subsequently halogenated with thionyl chloride, followed by amination with imidazole to complete the synthesis .
Industrial Production Methods
Industrial production of Bifonazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Bifonazole undergoes several types of chemical reactions, including:
Oxidation: Bifonazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Bifonazole, as well as substituted imidazole compounds.
Scientific Research Applications
Bifonazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying imidazole chemistry and its reactions.
Biology: Investigated for its antifungal properties and effects on fungal cell membranes.
Medicine: Extensively used in the treatment of fungal infections, particularly in dermatology.
Industry: Employed in the formulation of antifungal creams and ointments.
Mechanism of Action
Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points: the transformation of 24-methylendihydrolanosterol to desmethylsterol and the inhibition of HMG-CoA reductase . This dual action disrupts the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: Another imidazole antifungal with a similar mechanism of action but different pharmacokinetics.
Miconazole: Also an imidazole antifungal, used in various formulations for treating fungal infections.
Ketoconazole: A broad-spectrum antifungal with additional activity against certain bacteria.
Uniqueness of Bifonazole
Bifonazole is unique due to its dual mode of action, which provides a broader spectrum of antifungal activity compared to other imidazole compounds . Its ability to inhibit ergosterol biosynthesis at two distinct points makes it particularly effective against dermatophytes .
Properties
IUPAC Name |
but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZPECPTYCEBR-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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